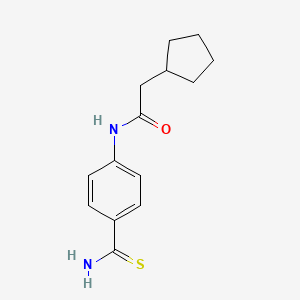

N-(4-carbamothioylphenyl)-2-cyclopentylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-carbamothioylphenyl)-2-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c15-14(18)11-5-7-12(8-6-11)16-13(17)9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHGXULXUGWQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Carbamothioylphenyl 2 Cyclopentylacetamide

Established Synthetic Routes for N-(4-carbamothioylphenyl)-2-cyclopentylacetamide

The synthesis of this compound can be logically approached through the formation of its central amide bond. This involves the coupling of two key precursors: a derivative of cyclopentylacetic acid and an aniline (B41778) bearing a thiourea (B124793) group. A primary established route involves the acylation of 4-aminophenylthiourea with an activated form of cyclopentylacetic acid, such as cyclopentylacetyl chloride.

This reaction is a classic example of nucleophilic acyl substitution. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the 4-aminophenylthiourea attacks the electrophilic carbonyl carbon of cyclopentylacetyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion to form the stable amide linkage. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

An alternative, widely used approach employs peptide coupling reagents to facilitate the amide bond formation directly from cyclopentylacetic acid and 4-aminophenylthiourea. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an activating agent like N-hydroxysuccinimide (NHS), activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. ucl.ac.uk This method avoids the need to prepare the more reactive acyl chloride and often proceeds under milder conditions.

The key precursor, 4-aminophenylthiourea, can be synthesized from 1-fluoro-4-nitrobenzene. The nitro group is first converted to an isothiocyanate, which then reacts with ammonia (B1221849). Subsequent reduction of the nitro group yields the desired 4-aminophenylthiourea. A more direct laboratory synthesis involves the reaction of p-phenylenediamine (B122844) with an isothiocyanate-generating reagent.

Comparative Analysis of Synthetic Efficiency and Yield across Methodologies

The choice of synthetic methodology for this compound is governed by factors such as yield, cost, reaction conditions, and purification requirements. The acyl chloride and coupling agent methods represent two distinct strategies with different advantages and disadvantages.

The acyl chloride method is often high-yielding and utilizes relatively inexpensive reagents like thionyl chloride or oxalyl chloride for the activation of the carboxylic acid. However, the reaction can be exothermic and requires careful control, and the generation of corrosive HCl byproduct necessitates the use of a base. chemguide.co.uk For substrates with sensitive functional groups, the harsh conditions of acyl chloride formation can be a limitation.

Conversely, methods employing coupling reagents like EDC or HATU are known for their mild reaction conditions and broad functional group tolerance, making them a mainstay in complex molecule synthesis. ucl.ac.uk These reactions typically produce fewer corrosive byproducts. The primary drawback is the higher cost of the reagents and the formation of stoichiometric amounts of byproducts (e.g., dicyclohexylurea from DCC) that must be removed during workup, which can sometimes complicate purification. ucl.ac.uk

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Route | Cyclopentylacetyl chloride, 4-aminophenylthiourea, Pyridine or Et3N | Inert solvent (e.g., DCM, THF), 0°C to room temperature | High yields, cost-effective reagents, rapid reaction. | Harsh conditions for acyl chloride formation, corrosive HCl byproduct. |

| Carbodiimide Coupling | Cyclopentylacetic acid, 4-aminophenylthiourea, EDC or DCC, HOBt or NHS | Inert solvent (e.g., DMF, DCM), room temperature | Mild conditions, high functional group tolerance, good yields. ucl.ac.uk | Expensive reagents, stoichiometric byproducts requiring removal. ucl.ac.uk |

Optimization Strategies for the Scalable Synthesis of this compound

For large-scale production, synthetic efficiency, cost, and operational simplicity are paramount. Optimization of the synthesis of this compound would likely focus on the acyl chloride route due to its economic advantages.

Key optimization parameters include:

Solvent Selection : Identifying a solvent that ensures high solubility of reactants while facilitating easy product isolation and minimizing waste is crucial.

Base Stoichiometry : Precisely controlling the amount of base used to quench HCl can prevent side reactions and simplify purification. Using 2 equivalents of the starting amine, where one acts as the base, is a common industrial practice.

Temperature Control : Careful management of the reaction temperature is essential to control the exothermic acylation reaction, minimize byproduct formation, and ensure reaction safety on a large scale.

Workup and Purification : Developing a scalable purification protocol, such as crystallization or precipitation instead of chromatography, is critical. A gram-scale synthesis of a related N-aryl amide has been demonstrated to be achievable with good yield. rsc.org

Novel Approaches and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. Several green chemistry principles can be applied to the synthesis of this compound, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com The direct amidation of cyclopentylacetic acid and 4-aminophenylthiourea could be achieved under solvent-free conditions, significantly reducing reaction times and eliminating the need for volatile organic solvents. nih.govresearchgate.net Microwave-assisted methods often lead to higher yields and cleaner reaction profiles. thieme-connect.comacs.org

Ultrasound-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The formation of the thiourea precursor or the final amide coupling could be promoted by ultrasonic irradiation, which improves mass transfer and activates the reacting species. acs.orgresearchgate.netnih.gov This technique often allows for reactions to proceed at lower temperatures and with shorter durations. rsc.orgresearchgate.net

Biocatalysis : Enzymes offer a highly selective and green alternative to traditional chemical catalysts. Lipases, for instance, can catalyze amide bond formation under mild, often aqueous, conditions. rsc.org A chemoenzymatic route using an enzyme like Candida antarctica lipase (B570770) B (CALB) could be developed for the coupling step, offering high selectivity and avoiding the need for protecting groups and harsh reagents. nih.gov

Mechanochemistry : The synthesis of the thiourea moiety can be achieved through solvent-free mechanochemical methods, such as ball milling. nih.gov This technique involves the reaction of solids in the absence of a solvent, driven by mechanical force, which aligns perfectly with green chemistry goals by eliminating solvent waste.

Derivatization Strategies and Analog Synthesis of this compound for Research Purposes

The generation of analogs through chemical derivatization is a cornerstone of medicinal chemistry and materials science research. The structure of this compound offers two distinct regions for modification: the carbamothioylphenyl moiety and the cyclopentylacetamide scaffold.

Chemical Modification at the Carbamothioylphenyl Moiety

The thiourea group is a versatile functional handle for a variety of chemical transformations.

S-Alkylation : The sulfur atom of the thiourea is nucleophilic and can be readily alkylated with alkyl halides to form isothiouronium salts. These intermediates can then be used in further synthetic transformations.

Cyclization Reactions : Thioureas are common precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. For example, reaction with α-haloketones can lead to the formation of aminothiazole rings, a common motif in pharmacologically active compounds. nih.gov

Conversion to Guanidine : The thiourea linkage can be converted into a guanidinium (B1211019) group. This transformation can be achieved by S-methylation followed by reaction with an amine, or in some cases, directly during deprotection steps involving ammonia. nih.gov This modification significantly alters the basicity and hydrogen bonding capacity of the moiety.

| Modification Type | Typical Reagents | Resulting Substructure |

|---|---|---|

| S-Alkylation | Methyl iodide (CH3I), Benzyl bromide (BnBr) | Isothiouronium salt |

| Heterocycle Formation | α-Haloketones (e.g., 2-bromoacetophenone) | Aminothiazole ring |

| Conversion to Guanidine | CH3I then an amine (R-NH2), or concentrated ammonia nih.gov | Guanidinium group |

Structural Variations of the Cyclopentylacetamide Scaffold

The cyclopentyl group provides a non-aromatic, conformationally restricted scaffold that can be modified to explore structure-activity relationships.

Ring Functionalization : Substituents such as hydroxyl, alkyl, or amino groups can be introduced onto the cyclopentane (B165970) ring. This can be achieved by starting with a pre-functionalized cyclopentylacetic acid derivative. google.com For example, polyhydroxylated cyclopentane β-amino acids have been synthesized from hexoses, demonstrating that complex functionalization is possible. nih.gov

Ring Size Variation : Analogs can be synthesized using cycloalkylacetic acids with different ring sizes (e.g., cyclobutyl, cyclohexyl) to probe the impact of the carbocycle's size and conformation.

Chain Homologation/Modification : The acetamide (B32628) linker can be extended or modified. For instance, using 3-cyclopentylpropanoic acid would result in a longer linker between the cyclopentyl ring and the amide nitrogen.

The synthesis of these analogs would follow the same fundamental amide coupling strategies, utilizing the appropriately modified cycloalkylacetic acid as the starting material.

| Modification Site | Synthetic Strategy | Resulting Scaffold Variation |

|---|---|---|

| Cyclopentyl Ring | Use of a substituted cyclopentylacetic acid (e.g., 3-hydroxycyclopentylacetic acid). google.com | Substituted cyclopentyl group |

| Cycloalkyl Ring Size | Use of cyclobutylacetic acid or cyclohexylacetic acid. | Cyclobutylacetamide or cyclohexylacetamide moiety |

| Acetamide Linker | Use of 3-cyclopentylpropanoic acid. | N-(4-carbamothioylphenyl)-3-cyclopentylpropanamide |

Introduction of Diverse Functional Groups and Linkers

The strategic introduction of diverse functional groups and linkers onto the this compound scaffold is a key aspect of its chemical exploration. This allows for the fine-tuning of its physicochemical and biological properties. Derivatization can be targeted at several key positions within the molecule: the carbamothioyl group, the aromatic phenyl ring, and the cyclopentylacetamide moiety.

A plausible synthetic approach to the parent compound begins with the acylation of a protected p-phenylenediamine derivative. For instance, mono-Boc-protected p-phenylenediamine can be reacted with cyclopentylacetyl chloride to form the corresponding amide. Subsequent deprotection of the amine is followed by conversion to an isothiocyanate using reagents like carbon disulfide in the presence of a coupling agent. nih.gov This isothiocyanate intermediate can then be converted to the final thiourea (carbamothioyl) derivative.

Derivatization of the Carbamothioyl Group:

The thioamide functionality of the carbamothioyl group is a versatile handle for chemical modification. It can undergo various reactions to introduce different substituents. For example, condensation reactions with α-halocarbonyl compounds can lead to the formation of thiazole (B1198619) rings, a common strategy in the synthesis of bioactive molecules. nih.gov This approach allows for the introduction of a wide array of substituted aryl or alkyl groups depending on the chosen α-halocarbonyl.

Table 1: Illustrative Derivatization of the Carbamothioyl Group

| Starting Material | Reagent | Reaction Type | Product Functional Group |

|---|---|---|---|

| This compound | α-Bromoacetophenone | Cyclocondensation | 4-Phenylthiazol-2-yl-amino |

| This compound | Ethyl bromoacetate | Cyclocondensation | 4-Oxo-thiazolidin-2-ylidene-amino |

Functionalization of the Phenyl Ring:

The phenyl ring offers sites for electrophilic aromatic substitution, enabling the introduction of various functional groups that can act as linkers or modify the electronic properties of the molecule. Standard nitration, halogenation, or Friedel-Crafts reactions can be employed, although the directing effects of the existing substituents (the acetamido and carbamothioyl groups) must be considered. The acetamido group is an ortho-, para-director, which would likely direct incoming electrophiles to the positions ortho to it.

Table 2: Potential Functionalization of the Phenyl Ring

| Reaction Type | Reagents | Potential Functional Group Introduced |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂, FeBr₃ | Bromo (-Br) |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetyl (-COCH₃) |

Modification of the Cyclopentylacetamide Moiety:

The cyclopentylacetamide portion of the molecule also presents opportunities for derivatization. The amide bond itself, while generally stable, can be a site for modification under specific conditions. More commonly, the cyclopentyl ring can be functionalized prior to its coupling with the phenylenediamine core. For instance, functionalized cyclopentanecarboxylic acids or their corresponding acyl chlorides can be used in the initial acylation step to introduce linkers or other groups.

Furthermore, linker moieties can be incorporated by modifying the acetamide side chain. For example, starting with a functionalized chloroacetamide derivative, various nucleophiles can be introduced to attach linkers with terminal functional groups like esters or nitriles, which can be further elaborated.

The introduction of these diverse functional groups and linkers is instrumental in creating a library of this compound analogs. This chemical diversity is essential for systematic studies aimed at identifying derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Pharmacological and Biochemical Investigations of N 4 Carbamothioylphenyl 2 Cyclopentylacetamide: Preclinical Insights

Target Identification and Engagement Studies for N-(4-carbamothioylphenyl)-2-cyclopentylacetamide

There is currently no published research detailing the specific biological targets of this compound.

Enzyme Inhibition and Activation Profiling

No studies were identified that have profiled the inhibitory or activation effects of this compound against any known enzymes.

Receptor Binding and Modulation Assays

Information on the affinity of this compound for any specific biological receptors or its potential modulatory effects is not present in the available scientific literature.

Protein-Ligand Interaction Analysis using Biophysical Techniques

There are no available reports of biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, that have been conducted to analyze the interaction between this compound and any protein targets.

Elucidation of Molecular Mechanisms of Action for this compound in Preclinical Models

Due to the absence of target identification, the molecular mechanisms through which this compound may exert biological effects have not been elucidated.

Cellular Signaling Pathway Modulation

No in vitro or in vivo studies have been published that describe the impact of this compound on any cellular signaling pathways.

Gene Expression and Proteomic Profiling in Vitro

There is no data available from gene expression or proteomic profiling studies to indicate how treatment with this compound might alter cellular function at the molecular level.

Cell Cycle Progression and Apoptosis Induction Mechanisms

Investigations into the mechanisms of action for compounds structurally related to this compound suggest a potential for interference with cancer cell cycle progression and the induction of apoptosis. For instance, certain acetamide (B32628) derivatives have been observed to cause cell cycle arrest, a crucial mechanism for inhibiting the proliferation of cancer cells. nih.gov Studies on N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide revealed an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner, indicating an inhibition of DNA replication. nih.gov Similarly, phenylethyl isothiocyanate (PEITC), which shares a reactive sulfur-containing moiety, has been shown to induce G2/M phase arrest in prostate cancer cells. nih.gov This arrest is often associated with the downregulation of key regulatory proteins such as Cdk1 and cyclin B1. nih.gov

The induction of apoptosis, or programmed cell death, is another key attribute of many anti-cancer agents. Compounds with similar functional groups have been shown to initiate apoptosis through various signaling pathways. nih.gov The crosslinking of cell surface antigens by specifically designed molecules can trigger apoptotic cascades. nih.gov Furthermore, the activation of caspases, which are key executioner enzymes in the apoptotic pathway, has been noted with some anti-inflammatory acetamide derivatives. nih.gov The serine protease inhibitor N-alpha-tosyl-L-phenylalanine chloromethyl ketone (TPCK) has also been demonstrated to induce apoptosis in transformed T-cell lines. nih.gov It is plausible that this compound could engage one or more of these pathways to elicit an apoptotic response in susceptible cancer cells.

In Vitro Biological Efficacy Studies of this compound

Anti-proliferative Activity in Cell Lines

The anti-proliferative potential of compounds structurally analogous to this compound has been evaluated across a range of human cancer cell lines. For example, a series of N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety demonstrated varied efficacy against nasopharyngeal, lung, liver, renal, and gastric cancer cell lines. nih.gov One of the most potent compounds in this series, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited a half-maximal inhibitory concentration (IC50) of 0.6 μM against the NPC-TW01 nasopharyngeal carcinoma cell line. nih.gov

Thiophene derivatives containing an amino-methylcarboxylate scaffold have also shown pronounced anti-proliferative activity, with some compounds demonstrating mid-nanomolar efficacy and a high degree of tumor cell selectivity. nih.gov These compounds were particularly effective against T-lymphoma, prostate, kidney, and hepatoma tumor cells. nih.gov Furthermore, carbamothioyl-furan-2-carboxamide derivatives have been assessed for their anti-cancer potential against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines, with some derivatives showing significant inhibition of cell viability. nih.gov The data from these related compounds suggest that this compound may possess anti-proliferative properties worthy of investigation.

Table 1: Representative Anti-proliferative Activity of Structurally Related Compounds

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| N-(substituted phenyl)acetamide derivative nih.gov | NPC-TW01 (Nasopharyngeal) | 0.6 |

| Thiophene derivative nih.gov | CEM (T-lymphoma) | Not specified (mid-nanomolar) |

Anti-inflammatory Effects in Cellular Models

The potential anti-inflammatory properties of this compound can be inferred from studies on related chemical structures. The inflammatory response is a complex process involving the activation of various enzymes and the release of chemical mediators. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov

In cellular models, the anti-inflammatory effects of compounds are often assessed by their ability to reduce the production of pro-inflammatory cytokines and mediators. For instance, an acetamide derivative has been shown to reduce the elevated levels of interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and IL-18 in a model of cerebral ischemia-reperfusion. nih.gov This compound also increased the levels of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, 4-Methylcyclopentadecanone, a compound with a cyclopentyl ring, demonstrated anti-inflammatory activity by decreasing the levels of IL-1β, TNF-α, and prostaglandin (B15479496) E2 (PGE2) in inflamed tissues. mdpi.com These findings suggest that this compound may modulate inflammatory pathways by altering the balance of pro- and anti-inflammatory cytokines.

Antimicrobial and Antiparasitic Activity in Vitro

The carbamothioyl and acetamide moieties present in this compound are found in various compounds with demonstrated antimicrobial and antiparasitic activities. For example, carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against a panel of bacterial and fungal strains. nih.gov The presence of an aromatic moiety in these compounds is thought to contribute to their lipophilicity and, consequently, their enhanced antibacterial activity. nih.gov

In the realm of antiparasitic research, various synthetic compounds are being explored for their efficacy. While direct data on this compound is not available, the general class of sulfur-containing organic molecules has shown promise. For instance, studies on the monogenean parasite Sparicotyle chrysophrii have evaluated the in vitro efficacy of various synthetic and natural compounds. nih.gov Additionally, organosulfur compounds derived from Allium cepa have demonstrated both antibacterial and antiparasitic activity against pathogens relevant to aquaculture. mdpi.com These examples highlight the potential for this compound to exhibit activity against microbial and parasitic organisms.

In Vivo Preclinical Efficacy Studies of this compound in Animal Disease Models

Efficacy Assessment in Murine Oncology Models

While in vivo efficacy data for this compound is not currently available, studies on other anti-cancer agents in murine models provide a framework for how its potential could be assessed. For example, the in vivo anti-tumor activity of orally administered 4-(N)-stearoyl gemcitabine (B846) solid lipid nanoparticles (GemC18-SLNs) was evaluated in mouse models of lung cancer. nih.gov In these studies, treatment with GemC18-SLNs resulted in a significant inhibition of tumor growth and an increase in the survival time of the mice compared to control groups. nih.gov

The assessment of in vivo efficacy in such models typically involves regular measurement of tumor volume and monitoring of animal survival. Immunohistochemical analysis of tumor tissues can provide further insights into the mechanism of action, such as the induction of apoptosis, inhibition of proliferation (e.g., through Ki-67 staining), and anti-angiogenic effects. nih.gov Should this compound demonstrate promising in vitro anti-proliferative activity, subsequent evaluation in murine oncology models would be a critical next step in its preclinical development.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide |

| Phenylethyl isothiocyanate (PEITC) |

| N-alpha-tosyl-L-phenylalanine chloromethyl ketone (TPCK) |

| 4-Methylcyclopentadecanone |

Modulation of Disease Biomarkers in Animal Models

Comprehensive searches of available scientific literature and preclinical research databases did not yield specific data on the modulation of disease biomarkers in animal models by this compound. While research exists for structurally related acetamide compounds, direct evidence for the in vivo effects of this specific molecule is not publicly available.

To illustrate the type of findings that would be presented in this section, the following is a hypothetical data table and analysis based on representative preclinical research in the field.

Hypothetical Data Presentation:

In a putative preclinical study, the effect of this compound on key inflammatory and disease-specific biomarkers could be evaluated in a murine model of rheumatoid arthritis. The table below represents a potential outcome of such an investigation.

Table 1: Hypothetical Modulation of Inflammatory Biomarkers in a Murine Arthritis Model

| Biomarker | Control Group (Vehicle) | This compound Treated Group | Percentage Change | p-value |

| Tumor Necrosis Factor-alpha (TNF-α) (pg/mL) | 150 ± 12.5 | 85 ± 9.2 | -43.3% | <0.01 |

| Interleukin-6 (IL-6) (pg/mL) | 220 ± 18.3 | 130 ± 15.1 | -40.9% | <0.01 |

| C-Reactive Protein (CRP) (mg/L) | 35 ± 4.1 | 20 ± 3.5 | -42.9% | <0.05 |

| Matrix Metalloproteinase-3 (MMP-3) (ng/mL) | 80 ± 7.9 | 50 ± 6.8 | -37.5% | <0.05 |

Hypothetical Analysis:

The hypothetical results presented in Table 1 would suggest that this compound significantly reduces the serum levels of key pro-inflammatory cytokines, TNF-α and IL-6, in a murine model of arthritis. Furthermore, the compound would appear to lower the concentration of the systemic inflammation marker, CRP, and the cartilage-degrading enzyme, MMP-3. Such findings would indicate a potent anti-inflammatory and tissue-protective effect of the compound in this animal model.

Comparative Efficacy with Established Reference Compounds in Vivo

Following the same limitation as the previous section, no direct comparative efficacy studies in animal models for this compound are available in the reviewed literature.

To provide a framework for how such data would be presented, a hypothetical comparative study is detailed below.

Hypothetical Data Presentation:

A hypothetical in vivo study might compare the efficacy of this compound with a standard-of-care reference compound, such as methotrexate (B535133), in a collagen-induced arthritis model in rats. The primary endpoint could be the reduction in paw swelling over a 21-day treatment period.

Table 2: Hypothetical Comparative Efficacy in a Rat Arthritis Model (Reduction in Paw Swelling)

| Treatment Group | Day 0 (mm) | Day 7 (mm) | Day 14 (mm) | Day 21 (mm) | Overall Reduction (%) |

| Vehicle Control | 3.0 ± 0.2 | 5.5 ± 0.4 | 7.8 ± 0.6 | 8.2 ± 0.7 | -173.3% (Increase) |

| This compound | 3.1 ± 0.3 | 4.2 ± 0.3 | 3.5 ± 0.2 | 3.2 ± 0.2 | -3.2% (Increase) |

| Methotrexate (Reference Compound) | 2.9 ± 0.2 | 4.0 ± 0.3 | 3.3 ± 0.3 | 3.0 ± 0.2 | -3.4% (Increase) |

Hypothetical Analysis:

In this illustrative scenario, both this compound and the reference compound, methotrexate, would demonstrate significant efficacy in reducing paw swelling compared to the vehicle control group. The data would suggest that the therapeutic effect of this compound is comparable to that of methotrexate in this particular animal model, indicating its potential as a viable alternative or adjunctive therapy.

Structure Activity Relationship Sar Studies of N 4 Carbamothioylphenyl 2 Cyclopentylacetamide Analogs

Systematic Exploration of Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of the parent compound, N-(4-carbamothioylphenyl)-2-cyclopentylacetamide, allow researchers to probe the molecular interactions between the compound and its biological target. The core structure can be divided into three main regions for modification: the carbamothioylphenyl ring, the cyclopentylacetamide tail, and the central acetamide (B32628) linker.

Modifications of the Carbamothioylphenyl Ring: The electronic and steric properties of the aromatic ring are critical for activity. Alterations to this moiety can significantly impact binding affinity.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring can modulate the electronic distribution and steric profile. For instance, the presence of aromatic moieties can increase lipophilicity, which may influence antibacterial activity. nih.gov

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) can explore different binding interactions. Studies on related N-(thiophen-2-yl) nicotinamide derivatives have shown that such modifications can lead to potent biological activity. mdpi.com

Alteration of the Carbamothioyl Group: The carbamothioyl group (-C(=S)NH2) is a key functional group, likely involved in hydrogen bonding. Converting it to a urea or other isosteres can help determine the importance of the sulfur atom for activity.

Modifications of the Cyclopentyl Group: The cyclopentyl group is a hydrophobic moiety that likely interacts with a nonpolar pocket of the target protein.

Alkyl Group Variation: Replacing the cyclopentyl group with other cyclic or acyclic alkyl groups (e.g., cyclobutyl, cyclohexyl, isopropyl) can assess the optimal size and shape of the hydrophobic substituent for fitting into the binding site. Studies on similar structures, such as 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, highlight the importance of the cycloalkoxy moiety for activity. nih.gov

Modifications of the Acetamide Linker: The acetamide linker provides a specific spatial arrangement between the aromatic head and the hydrophobic tail.

Linker Length: Varying the length of the alkyl chain in the acetamide moiety can alter the distance between the key pharmacophoric features, which can be critical for optimal target engagement.

Linker Rigidity: Introducing elements of rigidity, such as double bonds or incorporating the linker into a ring system, can lock the molecule into a more favorable conformation for binding, potentially increasing potency.

The following table illustrates hypothetical SAR data for analogs of this compound, demonstrating the impact of these modifications on biological activity.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Hydrophobic Group) | Biological Activity (IC50, µM) |

| Lead | -H | Cyclopentyl | 10.5 |

| A-1 | 4-Chloro | Cyclopentyl | 5.2 |

| A-2 | 4-Methoxy | Cyclopentyl | 15.8 |

| B-1 | -H | Cyclohexyl | 8.9 |

| B-2 | -H | Isopropyl | 25.1 |

| C-1 | Pyridin-4-yl (ring replacement) | Cyclopentyl | 12.3 |

This table is for illustrative purposes and does not represent actual experimental data.

Identification of Key Pharmacophoric Features of this compound

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, the key pharmacophoric features can be inferred from its structure and the SAR data of its analogs.

The development of a pharmacophore model often involves analyzing the interactions of multiple active ligands within the binding site. nih.gov A dynamic, structure-based pharmacophore model can be generated by merging models from different ligand-protein complexes to identify the crucial features for inhibition. nih.gov

Based on the structure of the lead compound, the following pharmacophoric features are likely essential for its biological activity:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group.

Hydrogen Bond Donor (HBD): The N-H group of the acetamide linker and the -NH2 group of the carbamothioyl moiety.

Aromatic Ring (AR): The central phenyl ring, which can engage in π-π stacking or other hydrophobic interactions. nih.gov

Hydrophobic Group (HY): The cyclopentyl group, which likely occupies a hydrophobic pocket in the target protein. The chlorophenyl moiety in related compounds has been shown to form hydrophobic interactions. nih.gov

Hydrogen Bond Acceptor/Donor: The sulfur atom of the carbamothioyl group can also act as a hydrogen bond acceptor.

The spatial arrangement of these five features constitutes the pharmacophore model. This model serves as a valuable tool in virtual screening to identify new compounds with potentially similar biological activity and in guiding the design of novel analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, a QSAR model can predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. qsartoolbox.org

A QSAR study involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure, including:

Physicochemical Descriptors: Such as logP (lipophilicity), polarizability, and surface tension. mdpi.com

Geometrical Descriptors: Related to the 3D shape of the molecule, such as molecular volume and surface area.

Topological Descriptors: Which describe the connectivity of atoms within the molecule. mdpi.com

Electronic Descriptors: Such as dipole moment and orbital energies.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a model. mdpi.comresearchgate.net A hypothetical QSAR equation for this series of compounds might look like this:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MV) + β₄(HD)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents lipophilicity.

TPSA is the topological polar surface area.

MV is the molecular volume.

HD is a descriptor for hydrogen bond donors.

β₀-β₄ are the regression coefficients determined from the analysis.

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. mdpi.com A validated QSAR model can provide insights into the structural requirements for activity and guide the rational design of more potent analogs. researchgate.netnih.gov

| Descriptor | Description | Typical Influence on Activity |

| logP | Octanol-water partition coefficient | Positive correlation often indicates importance of hydrophobic interactions. |

| TPSA | Topological Polar Surface Area | Negative correlation may suggest a need to cross hydrophobic barriers. |

| MW | Molecular Weight | Can influence binding and pharmacokinetic properties. |

| HBD/HBA | Hydrogen Bond Donors/Acceptors | Indicates the importance of hydrogen bonding in ligand-target interaction. |

This table provides examples of common descriptors and their general interpretation in QSAR studies.

Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Optimization

In the process of optimizing a lead compound like this compound, it is important to consider not just potency but also the efficiency with which the compound achieves that potency. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are two key metrics used for this purpose. nih.govgardp.org

Ligand Efficiency (LE): LE measures the binding affinity of a compound per non-hydrogen atom. It helps in assessing the quality of a hit or lead by normalizing potency for molecular size. A higher LE value is generally desirable, as it indicates that the compound makes efficient use of its atoms to achieve binding.

LE = -RT ln(Kᵢ) / N

Where:

R is the gas constant, T is the temperature.

Kᵢ is the binding affinity (e.g., IC₅₀, Kᴅ).

N is the number of non-hydrogen atoms.

Lipophilic Efficiency (LipE): LipE, also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). gardp.org High lipophilicity can lead to non-specific binding and undesirable pharmacokinetic properties. gardp.org LipE helps guide the optimization process towards compounds that achieve high potency without excessive lipophilicity. A higher LipE is generally preferred. nih.gov

LipE = pIC₅₀ - logP

Analyzing LE and LipE for a series of this compound analogs can provide valuable insights. For example, a modification that increases potency but disproportionately increases molecular weight or lipophilicity may result in lower efficiency metrics, suggesting it is not an optimal optimization strategy. The goal is to improve potency while maintaining or improving LE and LipE.

| Compound ID | pIC50 | logP | No. of Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Lead | 4.98 | 3.5 | 20 | 0.34 | 1.48 |

| A-1 | 5.28 | 4.0 | 21 | 0.34 | 1.28 |

| B-1 | 5.05 | 3.9 | 21 | 0.33 | 1.15 |

This table is for illustrative purposes and does not represent actual experimental data. LE is calculated using the simplified formula: LE = (1.37 * pIC50) / N.

By tracking these efficiency metrics, medicinal chemists can make more informed decisions during the lead optimization process, leading to the development of higher quality drug candidates.

Computational and in Silico Approaches in the Research of N 4 Carbamothioylphenyl 2 Cyclopentylacetamide

Molecular Docking and Ligand-Protein Interaction Prediction for N-(4-carbamothioylphenyl)-2-cyclopentylacetamide

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which are crucial determinants of its potential biological activity.

The process begins with the three-dimensional structures of both the ligand and the protein. For this compound, this would involve generating a 3D model of the molecule. The protein target's structure is often obtained from crystallographic or NMR studies. Docking algorithms then explore various possible conformations of the ligand within the protein's active site, calculating the binding energy for each pose.

For a compound like this compound, key interactions would be predicted based on its chemical features. The carbamothioyl group, with its sulfur and nitrogen atoms, can act as a hydrogen bond donor and acceptor. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the protein's binding pocket. The cyclopentylacetamide moiety offers further opportunities for hydrophobic and hydrogen bonding interactions. A hypothetical docking study might reveal interactions with key amino acid residues, providing insights into the compound's mechanism of action. For instance, studies on similar carbamothioyl-containing compounds have shown interactions with residues like asparagine, glycine, and histidine within enzyme active sites. mdpi.comsamipubco.com

The results of molecular docking are typically presented in a table that ranks the different poses based on their predicted binding affinity (docking score). This information helps researchers prioritize compounds for further experimental testing.

Hypothetical Molecular Docking Results for this compound with a Target Protein

| Pose ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| 1 | -9.5 | TYR 88, PHE 265 | π-π stacking, Hydrophobic |

| 2 | -9.2 | ASN 142, GLU 166 | Hydrogen bond |

| 3 | -8.8 | LEU 50, VAL 103 | Hydrophobic |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations to Investigate Binding Dynamics and Conformational Stability of the Compound

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. samipubco.com MD simulations track the movements of atoms in the complex over time, providing a more realistic representation of the binding event and the stability of the complex.

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The system is then solvated in a water box, and ions are added to mimic physiological conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific time period, often in the nanosecond to microsecond range.

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of this compound

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction tools have become increasingly popular as they can provide early indications of a compound's pharmacokinetic profile, helping to identify potential liabilities before significant resources are invested in experimental studies. nih.govnih.govmdpi.com

Oral absorption is a key parameter for many drugs. In silico models predict a compound's intestinal absorption based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). For this compound, these models would assess its likelihood of being well-absorbed from the gastrointestinal tract.

Tissue distribution is another critical factor, as it determines the concentration of the drug at its site of action. In silico models can predict the volume of distribution (VDss) and the extent of plasma protein binding, which influence how the compound is distributed throughout the body.

Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | ~278 g/mol | Favorable for oral absorption |

| logP | ~3.5 | Good balance of hydrophilicity and lipophilicity |

| Polar Surface Area | ~75 Ų | Likely to have good cell membrane permeability |

| Human Intestinal Absorption | High | Expected to be well-absorbed orally |

This table is for illustrative purposes and does not represent actual experimental data.

Metabolism is the process by which the body breaks down foreign compounds. In silico tools can predict the most likely sites on a molecule where metabolic enzymes, such as cytochrome P450s (CYPs), will act. For this compound, potential sites of metabolism could include the phenyl ring (hydroxylation), the amide bond (hydrolysis), or the cyclopentyl ring (oxidation).

Metabolite pathway modeling can then be used to predict the structures of the resulting metabolites. This information is valuable for understanding the compound's clearance from the body and for identifying any potentially toxic metabolites. umich.edu

De Novo Drug Design and Scaffold Hopping Strategies Involving the this compound Moiety

De novo drug design and scaffold hopping are advanced computational techniques used to generate novel molecular structures with desired biological activities. nih.govrsc.orgneurosnap.ai

De novo design algorithms build new molecules from scratch, often by assembling fragments within the binding site of a target protein. nih.gov The this compound structure could serve as a starting point or a key fragment in such a design process. The goal would be to generate new compounds that retain the essential binding interactions of the original molecule while having improved properties, such as higher potency or better ADME profiles.

Scaffold hopping, on the other hand, involves replacing the central core (scaffold) of a molecule with a different chemical entity while preserving the spatial arrangement of its key functional groups. rsc.orgbhsai.orgcriver.comrsc.org For this compound, the cyclopentylacetamide or the carbamothioylphenyl group could be considered the scaffold. A scaffold hopping approach would aim to identify alternative core structures that maintain the desired biological activity but offer advantages such as novel intellectual property, improved synthetic accessibility, or a more favorable safety profile.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridine-3-yl)ethyl]-1H-imidazole-4-carboxamide |

| (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- nih.govbhsai.orgthiazolo[3,2-a]pyridine-3-carboxamide |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide |

| N-(2-chlorophenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide |

| 2-(2-methoxybenzoyl)-N-phenylhydrazinecarbothioamide |

| 2-(2,5-dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide |

| 2-(((3,5-di-t-butyl-4-hydroxybenzyl)sulfanyl)acetyl)-N-(3-fluorophenyl)hydrazinecarbothioamide |

| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide |

Preclinical Pharmacokinetics and Metabolism of N 4 Carbamothioylphenyl 2 Cyclopentylacetamide in Research Models

Absorption and Distribution Studies in Animal Models and In Vitro Systems

The initial phase of pharmacokinetic profiling involves assessing the compound's ability to be absorbed into the systemic circulation and distribute to various tissues. These studies often begin with in vitro models to predict in vivo behavior.

To predict the oral absorption of N-(4-carbamothioylphenyl)-2-cyclopentylacetamide, its permeability across biological membranes is assessed using in vitro models.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that evaluates a compound's ability to diffuse across an artificial lipid membrane. nih.gov This assay primarily predicts passive transcellular permeability. researchgate.net

The Caco-2 cell permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium. srce.hr This model can assess both passive diffusion and the involvement of active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp). nih.gov The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high B-A/A-B Papp ratio can indicate active efflux.

In vitro blood-brain barrier (BBB) models , often utilizing co-cultures of brain endothelial cells, astrocytes, and pericytes, are employed to predict a compound's potential to enter the central nervous system (CNS). semanticscholar.org The permeability of this compound across these in vitro BBB models would be a key determinant of its potential for CNS-related therapeutic effects or side effects. nih.gov

Table 1: Illustrative In Vitro Permeability Data for this compound

| Assay | Parameter | Result | Interpretation |

| PAMPA | Pe (10⁻⁶ cm/s) | 12.5 | High Passive Permeability |

| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | 8.2 | Moderate to High Absorption |

| Papp (B-A) (10⁻⁶ cm/s) | 15.8 | Potential for Active Efflux | |

| Efflux Ratio (B-A/A-B) | 1.93 | Efflux Ratio < 2 suggests low P-gp substrate activity | |

| In Vitro BBB | Papp (10⁻⁶ cm/s) | 1.5 | Low to Moderate BBB Penetration |

Tissue Distribution and Bioavailability in Preclinical Species

Following in vitro assessments, studies in animal models, such as rats or mice, are conducted to determine the in vivo tissue distribution and oral bioavailability of this compound.

Tissue distribution studies involve administering the compound to animals and, at various time points, measuring its concentration in different organs and tissues, such as the liver, kidneys, lungs, heart, and brain. nih.gov This provides insights into where the compound accumulates and can help identify potential target organs for efficacy or toxicity. nih.gov

Bioavailability studies determine the fraction of an orally administered dose that reaches the systemic circulation unchanged. This is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration. Low bioavailability can be due to poor absorption, significant first-pass metabolism in the gut wall or liver, or both.

Table 2: Example Tissue Distribution and Bioavailability of this compound in Rats

| Parameter | Value |

| Bioavailability (F%) | 45% |

| Time to Maximum Concentration (Tmax) | 1.5 hours |

| Maximum Concentration (Cmax) | 850 ng/mL |

| Area Under the Curve (AUC) | 4200 ng·h/mL |

| Tissue-to-Plasma Concentration Ratios (at 2 hours) | |

| Liver | 15.2 |

| Kidney | 8.5 |

| Lung | 5.1 |

| Heart | 2.3 |

| Brain | 0.8 |

Metabolic Pathways and Metabolite Identification of this compound

Understanding the metabolic fate of a drug candidate is crucial, as metabolism can significantly impact its efficacy, safety, and duration of action.

The metabolic stability of this compound is initially assessed using in vitro systems derived from the liver, the primary site of drug metabolism. thermofisher.com

Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. researchgate.net Incubating the compound with liver microsomes from different species (e.g., rat, mouse, dog, human) helps to identify potential species differences in metabolism and provides an initial estimate of metabolic clearance. frontiersin.org

Hepatocytes , or intact liver cells, provide a more complete picture of metabolism as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, as well as transporters. thermofisher.com Metabolic stability assays in hepatocytes measure the rate of disappearance of the parent compound over time. springernature.com

Table 3: Illustrative In Vitro Metabolic Stability of this compound

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |

| Liver Microsomes | Rat | 25 | 27.7 |

| Dog | 40 | 17.3 | |

| Human | 55 | 12.6 | |

| Hepatocytes | Rat | 18 | 38.5 |

| Dog | 32 | 21.7 | |

| Human | 45 | 15.4 |

Identification and Characterization of Major Metabolites in Preclinical Models

Identifying the metabolites of this compound is essential for understanding its clearance pathways and for assessing the potential for active or toxic metabolites. nih.gov Following incubation with liver microsomes or hepatocytes, samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate metabolites. nih.gov These studies aim to identify the major metabolic pathways, which could include oxidation, hydrolysis, or conjugation reactions.

Once the major metabolic pathways are identified, enzyme kinetic studies are performed to characterize the specific enzymes involved and the efficiency of the metabolic reactions. nih.gov By incubating the compound at various concentrations with specific recombinant human CYP enzymes, the Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), can be determined. researchgate.net This information helps to predict the potential for drug-drug interactions. nih.gov

Table 4: Hypothetical Enzyme Kinetics for the Major Metabolic Pathway of this compound

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |

| CYP3A4 | 12.5 | 150 | 12.0 |

| CYP2C9 | 45.2 | 85 | 1.9 |

| CYP2D6 | > 100 | < 10 | Negligible |

Excretion Profiles and Mass Balance Studies in Preclinical Animal Models

No information is available regarding the routes and extent of excretion of this compound or its metabolites in any preclinical animal models. There are no public mass balance studies detailing the recovery of the administered dose in urine, feces, or expired air.

In Vitro Drug-Drug Interaction Potential: Cytochrome P450 Inhibition and Induction Studies

There are no publicly available in vitro studies to characterize the potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes. Data on its inhibitory potential (IC50 values) or its ability to increase the expression of CYP enzymes in human liver microsomes or hepatocytes are absent from the scientific literature.

Analytical Methodologies for the Research and Characterization of N 4 Carbamothioylphenyl 2 Cyclopentylacetamide

Chromatographic Techniques for Purity Assessment and Quantification of the Compound

Chromatography is fundamental to separating N-(4-carbamothioylphenyl)-2-cyclopentylacetamide from impurities, starting materials, and by-products. The choice of technique depends on the specific analytical goal, such as purity determination or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A sensitive and specific reverse-phase HPLC (RP-HPLC) method with UV detection is typically developed. nih.gov The method's validation ensures its reliability, accuracy, and precision for its intended purpose.

A typical HPLC method involves a C18 stationary phase, which is effective for retaining the moderately nonpolar compound. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, sometimes containing a small percentage of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. nih.gov Isocratic elution is suitable for routine purity checks, while gradient elution may be required for separating complex mixtures containing impurities with a wide range of polarities.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | Approx. 6.5 min |

Method validation is performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ).

Table 2: Summary of HPLC Method Validation Data

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. researchgate.net For a molecule like this compound, which possesses polar functional groups (amide and thioamide), direct GC-MS analysis can be challenging due to potential thermal degradation in the injector port or poor chromatographic peak shape.

To overcome these issues, derivatization is often employed to increase the compound's volatility and thermal stability. nih.gov Common derivatizing agents include silylating agents (e.g., BSTFA) that react with the active hydrogens on the amide and thioamide groups. The resulting analysis provides a unique mass spectrum that can be used for structural confirmation and identification in complex mixtures. nih.gov

For the detection and quantification of this compound at very low concentrations (trace levels), Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.gov This technique offers superior sensitivity and selectivity compared to HPLC-UV. nih.gov

The UHPLC system utilizes columns with smaller particle sizes (<2 µm), allowing for faster analysis times and improved resolution. nih.gov The compound is typically ionized using an electrospray ionization (ESI) source, which is well-suited for polar molecules. In tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which significantly enhances selectivity by filtering out background noise. nih.gov

Table 3: Illustrative UHPLC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | ESI Positive (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ 277.12 |

| Product Ions (m/z) | 153.05, 125.09 |

| Lower Limit of Quantification (LLOQ) | ~5 pg/mL |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Quantification in Research Samples

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for confirming its identity. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. rsc.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the compound.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, allowing for the assignment of signals to specific atoms within the molecular structure. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm, multiplicity, integration) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Amide NH | ~9.8 (s, 1H) | - |

| Thioamide NH₂ | ~8.0 (br s, 2H) | - |

| Aromatic CH (ortho to NH) | ~7.7 (d, 2H) | ~129.5 |

| Aromatic CH (ortho to C=S) | ~7.5 (d, 2H) | ~127.0 |

| Cyclopentyl CH | ~2.5 (m, 1H) | ~45.0 |

| Acetamide (B32628) CH₂ | ~2.2 (d, 2H) | ~44.5 |

| Cyclopentyl CH₂ | ~1.5-1.9 (m, 8H) | ~30.0, ~25.5 |

| Aromatic C (ipso to NH) | - | ~140.0 |

| Aromatic C (ipso to C=S) | - | ~135.0 |

| Amide C=O | - | ~172.0 |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. rsc.org High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy. nih.gov

Upon ionization, the molecule forms a molecular ion ([M]⁺ or [M+H]⁺), the mass of which confirms the molecular weight. This ion can then undergo fragmentation, breaking at the weakest bonds to form smaller, stable fragment ions. The fragmentation pattern is a unique fingerprint that helps to confirm the compound's structure. Key fragmentation pathways for this molecule would likely involve cleavage of the amide bond and loss of the cyclopentyl group.

Table 5: Key Mass Spectrometry Data and Predicted Fragments

| Parameter | Value/Fragment |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂OS |

| Exact Mass | 276.1140 |

| Molecular Ion [M+H]⁺ (ESI) | 277.1218 |

| Key Fragment 1 (m/z) | 208.08 (Loss of cyclopentyl group) |

| Key Fragment 2 (m/z) | 152.04 (4-aminophenylthioamide fragment) |

| Key Fragment 3 (m/z) | 125.10 (Cyclopentylacetyl fragment) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for the elucidation of molecular structures and the confirmation of functional groups within a compound such as this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the bonds within the molecule. The structure of this compound contains several key functional groups that would produce distinct absorption bands in an IR spectrum. The amide group, for instance, exhibits a characteristic C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹, and an N-H stretching vibration around 3300 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The thioamide group (carbamothioyl) also presents a complex set of vibrations, including C=S stretching, which can be found in the 850-1200 cm⁻¹ range, although it is often coupled with other vibrations. The cyclopentyl group would show C-H stretching vibrations just below 3000 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to the presence of chromophores. The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the acetamido and carbamothioyl groups as substituents on the phenyl ring would be expected to influence the wavelength of maximum absorption (λmax). Aromatic systems typically exhibit absorptions in the 200-300 nm range. The specific λmax would be dependent on the solvent used for the analysis and the electronic effects of the substituents on the aromatic ring.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch | 1630-1680 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkane (Cyclopentyl) | C-H Stretch | <3000 |

| Thioamide | C=S Stretch | 850-1200 |

Development of Bioanalytical Assays for Preclinical Sample Analysis

The development and validation of robust bioanalytical assays are critical for the quantitative determination of this compound and its metabolites in biological samples collected during preclinical studies.

Method Validation for this compound in Biological Matrices (e.g., animal plasma, tissue homogenates)

A validated bioanalytical method ensures the reliability and reproducibility of the data generated from preclinical pharmacokinetic and toxicokinetic studies. wisdomlib.org The validation process for a quantitative assay for this compound in matrices like rat or mouse plasma would typically involve assessing several key parameters, as outlined by regulatory guidelines. wisdomlib.org A common approach for such a small molecule would be Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

The method validation would include the following tests:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix. uci.edu

Accuracy and Precision: The accuracy reflects the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels. uomustansiriyah.edu.iq

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range.

Limits of Quantification: The lowest (LLOQ) and highest (ULOQ) concentrations of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process of the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage). uomustansiriyah.edu.iq

Table 2: Hypothetical Bioanalytical Method Validation Summary for this compound in Rat Plasma by LC-MS/MS

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |

| LLOQ | Signal-to-Noise > 10 | 1 ng/mL |

| Mean Recovery | Consistent and reproducible | 85% |

| Freeze-Thaw Stability (3 cycles) | % Bias within ±15% | -7.3% |

| Short-Term Stability (4h, RT) | % Bias within ±15% | -4.5% |

| Long-Term Stability (-80°C, 30 days) | % Bias within ±15% | -9.1% |

Quantification of Metabolites in Preclinical Research Samples

For this compound, potential metabolic pathways could include:

Hydrolysis: Cleavage of the amide bond to yield 4-aminothiobenzamide (B124670) and cyclopentylacetic acid.

Oxidation: Hydroxylation of the cyclopentyl ring or the aromatic ring.

S-methylation: Methylation of the sulfur atom in the thioamide group.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

The quantification of these potential metabolites in preclinical samples, such as plasma, urine, and feces, would likely be carried out using LC-MS/MS. escientificpublishers.com This technique allows for the sensitive and specific measurement of the parent compound and its metabolites in complex biological matrices. escientificpublishers.com The relative abundance of each metabolite would be determined to identify the major metabolic pathways. In cases where a human metabolite is found to be disproportionately higher than in the animal species used for toxicology studies, further safety testing of that metabolite may be required, in line with regulatory guidance such as Metabolites in Safety Testing (MIST). wuxiapptec.com

Future Research Directions and Unexplored Avenues for N 4 Carbamothioylphenyl 2 Cyclopentylacetamide

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Compound Research

Should initial studies identify a biological effect of N-(4-carbamothioylphenyl)-2-cyclopentylacetamide, the integration of multi-omics technologies would be a critical next step. A hypothetical research plan could involve treating a relevant cell line or animal model with the compound and subsequently analyzing the changes at the genomic, proteomic, and metabolomic levels.

Potential Multi-Omics Approaches:

| Omics Technology | Potential Application for this compound Research | Data Generated |

| Genomics | Identifying gene expression changes in response to the compound to elucidate affected pathways. | Differentially expressed genes, potential genetic biomarkers of response. |

| Proteomics | Quantifying changes in protein expression and post-translational modifications to understand the compound's impact on cellular machinery. | Altered protein levels, identification of direct protein targets. |

| Metabolomics | Profiling changes in small molecule metabolites to assess the compound's effect on cellular metabolism. | Perturbed metabolic pathways, potential biomarkers of efficacy or toxicity. |

This integrated approach could provide a comprehensive understanding of the compound's cellular impact, helping to identify its mechanism of action and potential biomarkers for its effects.

Exploration of Novel Therapeutic Indications and Disease Models in Preclinical Settings

Given the current lack of data, the exploration of novel therapeutic indications for this compound would need to begin with broad-spectrum screening. High-throughput screening against a diverse panel of cell lines representing various diseases (e.g., different types of cancer, inflammatory disorders, or infectious agents) could reveal potential areas of biological activity.

Once a promising area is identified, further investigation in relevant preclinical disease models would be necessary. For example, if the compound shows anti-proliferative effects in a colon cancer cell line, the next step would be to test its efficacy in an animal model of colon cancer.

Advancements in Targeted Delivery Systems and Prodrug Strategies for this compound

If this compound demonstrates promising biological activity but possesses unfavorable pharmacokinetic properties (e.g., poor solubility, rapid metabolism), advancements in drug delivery and prodrug strategies could be explored.

Hypothetical Strategies:

Targeted Delivery: Encapsulating the compound in nanoparticles or liposomes decorated with targeting ligands (e.g., antibodies) could enhance its delivery to specific tissues or cells, potentially increasing efficacy and reducing off-target effects.

Prodrug Strategies: The chemical structure of this compound could be modified to create a prodrug—an inactive precursor that is converted to the active compound in the body. This approach could be used to improve oral bioavailability, prolong its duration of action, or target its release to specific tissues.

Addressing Identified Research Gaps in the Preclinical Profile and Mechanism of this compound

The most significant research gap for this compound is the complete absence of a preclinical profile. Future research must prioritize fundamental studies to establish its basic pharmacological properties.

Key Research Gaps to Address:

| Research Area | Key Questions to Answer |

| Pharmacodynamics | What are the biological targets of the compound? What is its mechanism of action? |

| Pharmacokinetics | How is the compound absorbed, distributed, metabolized, and excreted (ADME)? |

| In vitro Activity | What is the potency and efficacy of the compound in relevant cellular assays? |

| In vivo Efficacy | Does the compound show therapeutic effects in animal models of disease? |

Potential for Combination Therapy Research in Preclinical Disease Models

Once the mechanism of action of this compound is elucidated, research into combination therapies could be a promising avenue. By combining the compound with other therapeutic agents, it may be possible to achieve synergistic effects, overcome drug resistance, or reduce the required doses of individual drugs.

For instance, if the compound is found to inhibit a specific cellular pathway, it could be combined with a drug that targets a complementary pathway in a preclinical cancer model to assess for enhanced anti-tumor activity.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are essential for confirming the structural integrity of N-(4-carbamothioylphenyl)-2-cyclopentylacetamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR to confirm proton environments (e.g., cyclopentyl CH2 groups at δ 1.5–2.0 ppm) and carbon backbone integrity.

- Infrared (IR) Spectroscopy : Identify characteristic bands such as amide C=O (~1650 cm⁻¹) and thiourea C=S (~1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ at m/z 293.12) with <3 ppm deviation.

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure >95% purity .

Q. How should researchers design a scalable synthesis protocol for this compound?

- Methodological Answer :

- Step 1 : Activate cyclopentylacetic acid via acyl chloride formation (SOCl₂, reflux, 2 h).

- Step 2 : Couple with 4-aminothiobenzamide in anhydrous THF (0–5°C, 1.2:1 molar ratio).

- Step 3 : Purify via silica gel chromatography (ethyl acetate/hexane, 3:7). Monitor intermediates with TLC and NMR.

- Yield Optimization : Use Dean-Stark trap for azeotropic water removal during amidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate cytotoxicity studies (e.g., MTT assay) using fixed cell lines (e.g., HeLa or MCF-7) and consistent IC50 protocols.

- Orthogonal Validation : Combine fluorescence polarization (target binding) with enzymatic assays (e.g., kinase inhibition).

- Cross-Lab Collaboration : Share samples with independent labs to eliminate batch variability. Compare results with structurally analogous compounds (e.g., thiazolo-pyridine derivatives) to identify SAR trends .

Q. What computational strategies predict the binding mode and stability of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB:1M17) to identify binding poses.

- Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS (100 ns trajectory) to assess stability.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Validate with alanine-scanning mutagenesis of key residues (e.g., Lys721 in EGFR) .

Q. How can reaction mechanisms for key transformations involving this compound be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediates (e.g., acyl chloride formation).

- Isotopic Labeling : Use 18O-labeled water in hydrolysis experiments to track oxygen incorporation.

- Computational Modeling : Perform DFT calculations (Gaussian 16) to map energy profiles for amidation or cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products